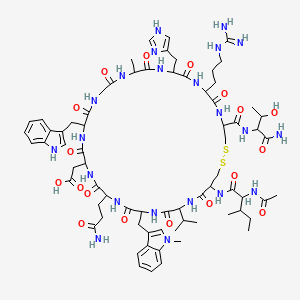

Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2 » est un peptide synthétique composé de divers acides aminés. Les peptides sont de courtes chaînes de monomères d’acides aminés liés par des liaisons peptidiques (amide). Ils jouent un rôle crucial dans les processus biologiques et ont des applications significatives en médecine, en biotechnologie et en recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides comme « Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2 » implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Déprotection : Élimination du groupe protecteur de l’extrémité aminée.

Couplage : Ajout du prochain acide aminé de la séquence.

Clivage : Libération du peptide de la résine.

Méthodes de production industrielle

La production industrielle de peptides utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs réactions simultanément, garantissant une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

Les peptides peuvent subir diverses réactions chimiques, notamment :

Oxydation : Formation de ponts disulfures entre les résidus cystéine.

Réduction : Rupture des ponts disulfures pour produire des groupes thiol libres.

Substitution : Modification des chaînes latérales des acides aminés.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, iode.

Agents réducteurs : Dithiothréitol (DTT), β-mercaptoéthanol.

Réactifs de substitution : Agents alkylants, agents acylants.

Principaux produits formés

Ponts disulfures : Stabiliser la structure du peptide.

Peptides modifiés : Avec des chaînes latérales modifiées pour des applications spécifiques.

Applications de la recherche scientifique

Les peptides comme « Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2 » ont des applications diverses :

Chimie : Étudier la synthèse et les réactions peptidiques.

Biologie : Enquêter sur les interactions protéine-protéine et les voies de signalisation.

Médecine : Développer des médicaments et des vaccins à base de peptides.

Industrie : Créer des biomatériaux et des applications de nanotechnologie.

Applications De Recherche Scientifique

Peptides like “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” have diverse applications:

Chemistry: Studying peptide synthesis and reactions.

Biology: Investigating protein-protein interactions and signaling pathways.

Medicine: Developing peptide-based drugs and vaccines.

Industry: Creating biomaterials and nanotechnology applications.

Mécanisme D'action

Le mécanisme d’action des peptides dépend de leur séquence et de leur structure. Ils peuvent interagir avec des cibles moléculaires spécifiques, telles que :

Récepteurs : Se lier aux récepteurs de surface cellulaire pour déclencher des voies de signalisation.

Enzymes : Inhiber ou activer l’activité enzymatique.

Protéines : Moduler les interactions protéine-protéine.

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2 : Un peptide synthétique avec une séquence spécifique.

Autres peptides synthétiques : Séquences et modifications variables pour différentes applications.

Propriétés

IUPAC Name |

2-[34-[(2-acetamido-3-methylpentanoyl)amino]-4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEMLXDTLKSUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H102N22O18S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1627.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B12307241.png)

![3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride](/img/structure/B12307267.png)

![5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid](/img/structure/B12307295.png)

![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)

![Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate](/img/structure/B12307329.png)